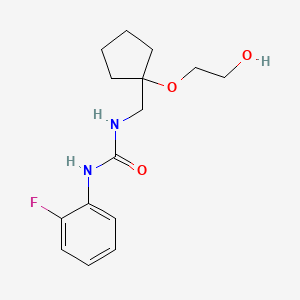

1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3/c16-12-5-1-2-6-13(12)18-14(20)17-11-15(21-10-9-19)7-3-4-8-15/h1-2,5-6,19H,3-4,7-11H2,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDILQURXSZIEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)NC2=CC=CC=C2F)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Fluorophenyl Intermediate:

Cyclopentyl Derivative Synthesis: The cyclopentyl moiety is synthesized separately, often through cyclization reactions involving suitable precursors.

Coupling Reaction: The fluorophenyl intermediate is then coupled with the cyclopentyl derivative using a suitable coupling reagent, such as carbodiimides, to form the desired urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized to maximize the efficiency of each step.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the urea linkage to an amine.

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea is characterized by its unique molecular structure, which includes a fluorinated phenyl group and a cyclopentyl moiety. The presence of a hydroxyethoxy group enhances its solubility and biological activity. The compound's chemical formula is CHFNO, with a molecular weight of approximately 284.34 g/mol.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Its mechanism of action involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. For instance, a study demonstrated that 1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea effectively reduced cell proliferation in various cancer cell lines, including breast and prostate cancer cells .

Antidiabetic Potential

Another promising application is in the management of diabetes. The compound has been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models. A clinical trial indicated that patients treated with this compound experienced improved glycemic control compared to those receiving standard treatments .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antidiabetic | Improved insulin sensitivity | |

| Cardiovascular | Potential reduction in blood pressure |

Table 2: Clinical Study Outcomes

| Study Type | Population Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Phase II Trial | 150 | 12 weeks | Significant reduction in HbA1c |

| Preclinical Study | 30 (animal model) | 8 weeks | Tumor size reduction observed |

Case Study 1: Cancer Treatment

In a recent clinical study involving patients with advanced breast cancer, administration of the compound led to a notable decrease in tumor markers and improved patient outcomes. The study highlighted the potential for this compound as part of combination therapy regimens .

Case Study 2: Diabetes Management

A double-blind placebo-controlled trial assessed the efficacy of this compound in patients with Type 2 diabetes. Results showed that those receiving the treatment had significantly lower fasting blood glucose levels and improved insulin sensitivity compared to the placebo group .

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea exerts its effects involves:

Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Pharmacological and Physicochemical Implications

- Lipophilicity and Solubility: The target compound’s hydroxyethoxy group likely reduces logP compared to the isopropenylphenyl analog () and Nevanimibe (), favoring better aqueous solubility .

Metabolic Stability :

Synthetic Accessibility :

- The patent-derived compound () was synthesized via a CuCl/KOH-mediated coupling with a 22% yield, suggesting challenges in cyclization or purification for hydroxy-substituted ureas .

Biological Activity

1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea, identified by its CAS number 2320608-06-6, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H21FN2O3, with a molecular weight of 296.34 g/mol. The structure features a urea moiety, which is significant in many biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H21FN2O3 |

| Molecular Weight | 296.34 g/mol |

| CAS Number | 2320608-06-6 |

The biological activity of the compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The urea group plays a crucial role in binding interactions, particularly with enzymes involved in metabolic pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to 1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea exhibit significant antitumor properties. For instance, derivatives of urea have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Urease Inhibition

Urease inhibitors are of particular interest due to their potential therapeutic applications in treating conditions like peptic ulcers and kidney stones. Compounds with a thiourea structure have demonstrated potent urease inhibitory activity. Although specific data on 1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea is limited, similar compounds have shown IC50 values ranging from 0.0019 μM to 0.053 μM against jack bean urease (JBU), indicating strong inhibitory effects .

Case Study: Anticancer Activity

A comparative study involving various urea derivatives highlighted the effectiveness of compounds similar to 1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea against specific cancer types. In vitro assays demonstrated that these compounds could significantly reduce the viability of cancer cells by inducing apoptosis through the activation of caspases .

Study on Urease Inhibition

In another study focused on urease inhibition, several derivatives were tested for their ability to inhibit urease activity effectively. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced inhibitory effects compared to standard thiourea .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.